molecular formula C21H21Br2N3O2S2 B12010832 N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide CAS No. 587012-55-3

N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

Cat. No.: B12010832
CAS No.: 587012-55-3
M. Wt: 571.4 g/mol
InChI Key: IXOBKKURGGZHGO-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide is a complex organic compound with a fascinating structure. Let’s break it down:

  • The core structure consists of a benzothieno[2,3-d]pyrimidine ring fused with a hexahydrocyclopentathiazole ring.
  • The functional groups include a bromine-substituted phenyl group, an ethyl group, and a sulfanyl (thiol) group.
  • The acetamide moiety is attached to the sulfur atom.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common approach involves the following steps:

    Benzothieno[2,3-d]pyrimidine Synthesis:

    Sulfanyl Group Introduction:

    Bromination and Acetylation:

Industrial Production: Industrial-scale production typically involves optimized variations of the above steps, ensuring high yield and purity.

Chemical Reactions Analysis

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group in the acetamide can yield the corresponding alcohol.

    Substitution: The bromine atoms are susceptible to nucleophilic substitution reactions.

    Common Reagents: NBS, reducing agents (e.g., LiAlH₄), and nucleophiles (e.g., amines).

    Major Products: Various derivatives based on the specific reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigated as potential drugs due to its unique structure and potential biological activity.

    Materials Science: Used in organic electronics and semiconductors.

    Biological Studies: Probes for specific molecular targets (e.g., enzymes, receptors).

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific proteins or enzymes, affecting cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, compounds with similar heterocyclic cores (e.g., benzothieno[2,3-d]pyrimidines) share some properties. Notable examples include :

  • Benzothieno[2,3-d]pyrimidine derivatives with different substituents.
  • Related thienopyrimidines and benzothiadiazines.

: Reference: DOI: 10.1021/jm501775d

Properties

CAS No.

587012-55-3

Molecular Formula

C21H21Br2N3O2S2

Molecular Weight

571.4 g/mol

IUPAC Name

N-(2,6-dibromo-4-methylphenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C21H21Br2N3O2S2/c1-3-26-20(28)17-12-6-4-5-7-15(12)30-19(17)25-21(26)29-10-16(27)24-18-13(22)8-11(2)9-14(18)23/h8-9H,3-7,10H2,1-2H3,(H,24,27)

InChI Key

IXOBKKURGGZHGO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=C(C=C(C=C3Br)C)Br)SC4=C2CCCC4

Origin of Product

United States

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